molecular formula C16H15F2N3O2S B2982033 1-(3,4-difluorobenzoyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)azetidine-3-carboxamide CAS No. 1334372-02-9

1-(3,4-difluorobenzoyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2982033
CAS No.: 1334372-02-9
M. Wt: 351.37
InChI Key: SYJQYSHMBOWZJT-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorobenzoyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: The 3,4-difluorobenzoyl group can be introduced via acylation reactions using 3,4-difluorobenzoyl chloride.

    Attachment of the Thiazole Moiety: The thiazole ring can be incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorobenzoyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the benzoyl or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)azetidine-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-difluorobenzoyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)azetidine-3-carboxamide: can be compared with other azetidine derivatives or compounds containing thiazole and benzoyl groups.

  • Examples include 1-(3,4-dichlorobenzoyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)azetidine-3-carboxamide and 1-(3,4-difluorobenzoyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)azetidine-3-carboxylate .

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2S/c1-8-9(2)24-16(19-8)20-14(22)11-6-21(7-11)15(23)10-3-4-12(17)13(18)5-10/h3-5,11H,6-7H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJQYSHMBOWZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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